N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide
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Overview
Description
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation of 2-hydroxy-1,2-diphenylethylidene with benzamide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other biological functions.
Comparison with Similar Compounds
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide can be compared with other benzamide derivatives to highlight its uniqueness:
Properties
CAS No. |
104662-64-8 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-23-21(25)18-14-8-3-9-15-18/h1-15,20,24H,(H,23,25)/b22-19+ |
InChI Key |
OQZHQQZPEZMINH-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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